molecular formula C12H15N B13102431 3-Methyl-1-phenylcyclopent-3-enamine

3-Methyl-1-phenylcyclopent-3-enamine

Katalognummer: B13102431
Molekulargewicht: 173.25 g/mol
InChI-Schlüssel: OUAWRXJAXOCJSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-1-phenylcyclopent-3-enamine is an organic compound with the molecular formula C12H15N and a molecular weight of 173.25 g/mol . It is a cyclopentene derivative with a phenyl group and a methyl group attached to the cyclopentene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenylcyclopent-3-enamine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 3-phenyl-2-buten-1-amine, under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1-phenylcyclopent-3-enamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the cyclopentene ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols), solvent conditions (e.g., polar aprotic solvents).

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-Methyl-1-phenylcyclopent-3-enamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Methyl-1-phenylcyclopent-3-enamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methyl-1-phenylcyclopent-2-enamine
  • 3-Methyl-1-phenylcyclopent-4-enamine
  • 3-Methyl-1-phenylcyclopent-3-enol

Uniqueness

3-Methyl-1-phenylcyclopent-3-enamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H15N

Molekulargewicht

173.25 g/mol

IUPAC-Name

3-methyl-1-phenylcyclopent-3-en-1-amine

InChI

InChI=1S/C12H15N/c1-10-7-8-12(13,9-10)11-5-3-2-4-6-11/h2-7H,8-9,13H2,1H3

InChI-Schlüssel

OUAWRXJAXOCJSZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCC(C1)(C2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.